N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S/c18-14-5-1-2-6-17(14)25(20,21)19-9-3-4-10-22-13-7-8-15-16(11-13)24-12-23-15/h1-2,5-8,11,19H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOOAYAVDIIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved by reacting piperonal with appropriate reagents. The but-2-yn-1-yl linker is then introduced through a coupling reaction, followed by the attachment of the 2-fluorobenzenesulfonamide group via sulfonamide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzo[d][1,3]dioxole derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamide compounds .
Scientific Research Applications
Medicinal Chemistry
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide has been investigated for its potential as an inhibitor in various biological pathways:
- Anti-inflammatory Properties : The sulfonamide moiety is often associated with anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The unique combination of functional groups may enhance its specificity towards cancer-related molecular targets.
Pharmacological Studies
Research indicates that compounds containing benzo[d][1,3]dioxole units exhibit significant biological activities. Studies have demonstrated that such compounds can act as inhibitors against enzymes involved in cancer progression and inflammation .
Case Studies
Several case studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and synthesis:
Structural Analogues and Substituent Effects
Physicochemical and Spectral Comparisons
- Rigidity vs. Flexibility : The target compound’s but-2-yn-1-yl chain introduces conformational rigidity, unlike the flexible ethyl or methylene linkers in compounds from and . This may reduce entropic penalties during target binding .
- Melting Points : Analogues with HCl salt forms (e.g., –5) show melting points between 164–185°C, suggesting the target compound may similarly form stable crystalline salts .
Pharmacological Implications
- Target Selectivity : Piperazine-containing analogues (–5) often target serotonin or dopamine receptors, whereas sulfonamide derivatives (e.g., ) are prevalent in enzyme inhibition. The target’s hybrid structure may offer dual activity .
- Metabolic Stability : The benzo[d][1,3]dioxole moiety is resistant to oxidative metabolism, while the fluorine atom may further reduce CYP450-mediated degradation compared to chlorinated/brominated analogues () .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, which is known for enhancing biological interactions, and a sulfonamide group that is often associated with anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique structural features contribute to its biological activity, particularly as an inhibitor of various enzymes involved in inflammation and cancer progression.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues, while the but-2-yn-1-yl linker provides flexibility and spatial orientation necessary for binding to biological targets. This structural arrangement allows the compound to modulate the activity of certain enzymes that play critical roles in cellular processes like signal transduction and gene expression .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Effects
The sulfonamide moiety is particularly noteworthy for its anti-inflammatory properties. Compounds containing this functional group have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is crucial for developing therapeutics aimed at treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Recent structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing biological activity. For example, modifications to the benzo[d][1,3]dioxole unit or the introduction of halogen atoms at strategic positions have been shown to increase potency against targeted biological pathways .
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound A | 16.19 ± 1.35 | Cytotoxic against HCT-116 |
| Compound B | 17.16 ± 1.54 | Cytotoxic against MCF-7 |
| Compound C | < 60.00 | Moderate activity against various tumor lines |
Case Studies
Several case studies have investigated the biological activity of compounds similar to this compound:
- Study on Cytotoxicity : A series of sulfonamide derivatives were tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). The study revealed that certain compounds exhibited significant cytotoxicity with IC50 values below 20 μM, indicating potential for further development as anticancer agents .
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of sulfonamides showed that these compounds could effectively reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases.
Q & A
Basic: How can researchers optimize the synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide?
Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and coupling of the benzo[d][1,3]dioxole and fluorobenzenesulfonamide moieties. Key parameters to optimize include:
- Reaction temperature : Elevated temperatures (70–100°C) improve reaction kinetics but require inert atmospheres to prevent decomposition of alkyne intermediates .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of sulfonamide intermediates .
- Catalysts : Use of triethylamine or NaH as bases facilitates deprotonation during sulfonamide bond formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzo[d][1,3]dioxole (δ 5.9–6.2 ppm for dioxole protons) and sulfonamide groups (δ 7.4–8.1 ppm for aromatic fluorobenzene) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~420–430) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and detects side products .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
SAR studies should focus on:
- Functional group modifications : Replace the fluorobenzenesulfonamide with other sulfonamide derivatives (e.g., methyl or methoxy substitutions) to assess antibacterial or anticancer activity .
- Alkyne linker optimization : Vary the but-2-yn-1-yl spacer length (e.g., propargyl vs. pent-2-yn-1-yl) to evaluate steric effects on target binding .
- Dioxole substituents : Introduce electron-withdrawing groups (e.g., nitro) to the benzo[d][1,3]dioxole ring to modulate electronic effects .
- Biological assays : Pair synthetic analogs with in vitro antimicrobial (MIC assays) or enzyme inhibition (e.g., COX-2) studies .
Advanced: How should researchers address contradictory data in solubility or bioactivity studies?
Answer:
Contradictions often arise from:
- Solvent polarity : Solubility discrepancies in DMSO vs. aqueous buffers require standardized protocols (e.g., DMSO stock solutions diluted to ≤1% in PBS) .
- Biological variability : Replicate assays (n ≥ 3) using primary cells vs. immortalized lines to control for cell-specific responses .
- Metabolic stability : Use LC-MS to identify degradation products in cell lysates or serum-containing media .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to distinguish significant bioactivity trends from noise .
Advanced: What computational methods can predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase) using the fluorobenzenesulfonamide as a hydrogen-bond acceptor .
- MD simulations : GROMACS or AMBER can simulate stability of the compound-protein complex over 100-ns trajectories to assess binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide S=O groups, dioxole oxygen) for antibacterial activity using tools like Phase .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect hydrolysis products (e.g., sulfonic acid derivatives) .
- Thermal stability : TGA/DSC profiles (25–300°C) identify decomposition points, while accelerated stability studies (40°C/75% RH) mimic long-term storage .
- Light sensitivity : Expose to UV-vis light (λ = 254–365 nm) and monitor photodegradation via UV spectroscopy .
Advanced: What strategies can elucidate the compound’s mechanism of action in antimicrobial assays?
Answer:
- Gene expression profiling : RNA-seq or qRT-PCR to identify upregulated/downregulated genes (e.g., efflux pumps or cell wall synthesis enzymes) in treated bacterial strains .
- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess disruption of microbial membranes .
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., β-lactamases) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
